molecular formula C5H9NO B3053985 4-Methoxybutanenitrile CAS No. 57371-37-6

4-Methoxybutanenitrile

Cat. No. B3053985
CAS RN: 57371-37-6
M. Wt: 99.13 g/mol
InChI Key: SXRBBMWSMIISHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Methoxybutanenitrile is 1S/C5H9NO/c1-7-5-3-2-4-6/h2-3,5H2,1H3 . This indicates that the molecule consists of a methoxy group (-OCH3) attached to a butanenitrile group (-CH2CH2CH2CN).


Physical And Chemical Properties Analysis

4-Methoxybutanenitrile is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Catalytic Activity in Organic Solvent/Alkaline Solutions

4-Methoxybutanenitrile has been studied for its role in catalytic reactions. Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis in a dichloromethane/alkaline solution. This research highlighted the importance of the resin's active site density, thermal stability, and solvent imbibition in catalysis, providing insights into potential industrial applications of 4-Methoxybutanenitrile in chemical synthesis (Wu & Lee, 2001).

Novel Cyclopentene Annulation Method

Tanino et al. (2006) developed a new method for cyclopentene annulation using 4-methoxybut-3-enenitrile. This process involved treating a cyclic enone with the potassium carbanion of the nitrile, followed by acetic anhydride treatment and HCl-mediated intramolecular cyclization. This method provides a pathway to synthesize new chiral building blocks for steroids and other natural compounds, showcasing the utility of 4-Methoxybutanenitrile in complex organic synthesis (Tanino et al., 2006).

Lipase-Catalyzed Kinetic Resolution

Sun et al. (2006) investigated the kinetic resolution of 4-arylmethoxy-3-hydroxybutanenitriles through lipase-catalyzed transesterification. This process achieved high enantioselectivity and was further applied to synthesize a key intermediate for HMG-CoA reductase inhibitors (statins), demonstrating 4-Methoxybutanenitrile's significance in pharmaceutical synthesis (Sun et al., 2006).

Methoxy-Nonafluorobutane Droplet Impingement Study

Manzello and Yang (2002) conducted an experimental study on methoxy-nonafluorobutane (C4F9OCH3, HFE-7100) droplet impingement on a heated surface. This study, although not directly using 4-Methoxybutanenitrile, provides insights into the behaviors of similar compounds in high-temperature environments, relevant to materials science and engineering (Manzello & Yang, 2002).

Safety and Hazards

4-Methoxybutanenitrile is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These indicate that it is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Keep in mind that due to limited available data, some aspects remain speculative. Researchers should explore 4-Methoxybutanenitrile’s mechanism more comprehensively to uncover additional details. If you have any specific questions or need further clarification, feel free to ask! 😊🔬 .

properties

IUPAC Name

4-methoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRBBMWSMIISHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512486
Record name 4-Methoxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57371-37-6
Record name 4-Methoxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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